Several studies have reported the synthesis and characterization of (2-Chloro-4-(trifluoromethyl)phenyl)methanamine. These studies typically focus on developing new synthetic methods or characterizing the physical and chemical properties of the compound. [, ]
Based on the presence of the functional groups in its structure, (2-Chloro-4-(trifluoromethyl)phenyl)methanamine might hold potential for research in various areas, including:
(2-Chloro-4-(trifluoromethyl)phenyl)methanamine is a chemical compound with the molecular formula C₈H₇ClF₃N. It features a chlorinated phenyl group substituted with a trifluoromethyl group and an amine functional group. The presence of the trifluoromethyl group enhances the compound's lipophilicity and biological activity, making it of interest in various chemical and pharmaceutical applications.
(2-Chloro-4-(trifluoromethyl)phenyl)methanamine exhibits significant biological activity. Compounds with similar structures have been studied for their potential as:
The synthesis of (2-Chloro-4-(trifluoromethyl)phenyl)methanamine can be achieved through several methods:
The applications of (2-Chloro-4-(trifluoromethyl)phenyl)methanamine include:
Studies on the interactions of (2-Chloro-4-(trifluoromethyl)phenyl)methanamine with biological systems have revealed:
Several compounds share structural similarities with (2-Chloro-4-(trifluoromethyl)phenyl)methanamine. Here is a comparison highlighting its uniqueness:
The unique combination of a chlorinated phenyl ring, a trifluoromethyl group, and an amine functional group distinguishes (2-Chloro-4-(trifluoromethyl)phenyl)methanamine from its analogs, enabling diverse applications in pharmaceuticals and materials science. Its specific interactions within biological systems also suggest tailored therapeutic potentials not fully explored in similar compounds.
The compound is systematically named [2-chloro-4-(trifluoromethyl)phenyl]methanamine. Alternative names include 2-Chloro-4-(trifluoromethyl)benzylamine and 1-[2-Chloro-4-(trifluoromethyl)phenyl]methanamine. Structural variants such as 4-chloro-2-(trifluoromethyl)benzylamine (CAS 771583-81-4) exhibit positional isomerism, differing in substituent arrangement on the aromatic ring.
Key structural features:
The 2D structure depicts a benzene ring with chlorine at the ortho position, trifluoromethyl at the para position, and a benzylamine group. The 3D conformation highlights the spatial arrangement of substituents, with the trifluoromethyl group in an electron-withdrawing position relative to the electron-donating amine group.
The primary International Union of Pure and Applied Chemistry (IUPAC) designation for the compound under study is [2-chloro-4-(trifluoromethyl)phenyl]methanamine [1] [2]. This systematic name precisely describes the molecular structure of the compound, indicating a methanamine (methylamine) group attached to a phenyl ring that is substituted with a chloro group at position 2 and a trifluoromethyl group at position 4 [3] [1]. The IUPAC nomenclature follows specific rules to ensure unambiguous identification of chemical compounds, and in this case, the name clearly indicates the presence of a primary amine functional group (-NH2) connected to a methylene bridge (-CH2-) that links to the substituted aromatic ring [1] [4].
The structural components of the IUPAC name can be broken down as follows:
| Component | Description |
|---|---|
| [2-chloro-4-(trifluoromethyl)phenyl] | Substituted phenyl ring with chlorine at position 2 and trifluoromethyl at position 4 |
| methanamine | Primary amine attached to a methylene group |
The molecular formula of this compound is C8H7ClF3N, with a molecular weight of 209.596 g/mol [5] [6]. The structure consists of a benzene ring with the aforementioned substituents and a methylamine group, creating a compound with specific chemical and physical properties [4] [6].
The compound (2-Chloro-4-(trifluoromethyl)phenyl)methanamine is known by several synonyms in scientific literature and commercial contexts. These alternative names provide different ways to refer to the same chemical entity while maintaining its structural identity [2] [7]. The following table presents the common synonyms and trade names associated with this compound:
| Synonym | Description |
|---|---|
| 2-Chloro-4-(trifluoromethyl)benzylamine | A common alternative name emphasizing the benzyl group perspective [8] [7] |
| 2-Chloro-4-trifluoromethylbenzylamine | Variant with simplified formatting of the trifluoromethyl group [6] [9] |
| 1-[2-Chloro-4-(trifluoromethyl)phenyl]methanamine | Alternative format emphasizing the position of the methanamine group [7] |
| [2-chloro-4-(trifluoromethyl)phenyl]methylamine | Variant using methylamine instead of methanamine terminology [10] [9] |
| Benzenemethanamine, 2-chloro-4-(trifluoromethyl)- | Registry-style name format with different ordering of structural elements [10] [11] |
It is important to note that while trade names might exist for commercial preparations containing this compound, specific branded trade names exclusively for (2-Chloro-4-(trifluoromethyl)phenyl)methanamine were not identified in the research findings [6] [7]. The compound is primarily referenced in scientific and chemical contexts using its systematic name or the synonyms listed above [2] [7].
| Registry System | Identifier | Description |
|---|---|---|
| Chemical Abstracts Service (CAS) Number | 581813-20-9 | The primary CAS registry number for the free base form [4] [6] |
| CAS Number (hydrochloride salt) | 874482-99-2 | CAS number for the hydrochloride salt form [3] [11] |
| Molecular Formula | C8H7ClF3N | Standard atomic composition representation [5] [4] |
| European Community (EC) Number | 822-612-4 | European registry identifier [7] |
| MDL Number | MFCD06212820 | Molecular Design Limited database identifier [8] [6] |
| PubChem Compound ID (CID) | 22337564 | National Center for Biotechnology Information database identifier [1] [2] |
Additional structural identifiers that provide machine-readable representations of the compound's structure include:
| Structural Identifier | Value | Purpose |
|---|---|---|
| SMILES | C1=CC(=C(C=C1C(F)(F)F)Cl)CN | Simplified Molecular Input Line Entry System notation [5] [12] |
| Canonical SMILES | C1=CC(=C(C=C1C(F)(F)F)Cl)CN | Standardized SMILES representation [5] [4] |
| InChI | InChI=1S/C8H7ClF3N/c9-7-3-6(8(10,11)12)2-1-5(7)4-13/h1-3H,4,13H2 | International Chemical Identifier string [1] [4] |
| InChIKey | ODSDBUOMHSEMBS-UHFFFAOYSA-N | Hashed version of InChI for database searching [2] [4] |
(2-Chloro-4-(trifluoromethyl)phenyl)methanamine possesses the molecular formula C₈H₇ClF₃N with a molecular weight of 209.60 g/mol [1] [2] [3]. The exact mass of this compound is calculated to be 209.022 g/mol [1] [2]. This aromatic amine contains eight carbon atoms, seven hydrogen atoms, one chlorine atom, three fluorine atoms, and one nitrogen atom, reflecting its substituted benzylamine structure.
The molecular weight places this compound within the typical range for small organic molecules used in pharmaceutical and chemical research applications. The high fluorine content contributes significantly to the overall molecular mass, with the trifluoromethyl group accounting for approximately 33% of the total molecular weight.
| Parameter | Value | Reference |
|---|---|---|
| Molecular Formula | C₈H₇ClF₃N | [1] [2] [3] |
| Molecular Weight | 209.60 g/mol | [1] [2] [3] |
| Exact Mass | 209.022 g/mol | [1] [2] |
The SMILES (Simplified Molecular Input Line Entry System) notation for (2-Chloro-4-(trifluoromethyl)phenyl)methanamine is C1=CC(=C(C=C1C(F)(F)F)Cl)CN [2] [3] [4]. This representation encodes the molecular structure in a linear text format, clearly indicating the benzene ring connectivity with the chlorine substitution at position 2, the trifluoromethyl group at position 4, and the methanamine substituent.
The InChI (International Chemical Identifier) provides a more detailed structural representation: InChI=1S/C8H7ClF3N/c9-7-3-6(8(10,11)12)2-1-5(7)4-13/h1-3H,4,13H2 [2] [3] [4]. This standardized representation includes connectivity information and hydrogen atom positions, providing an unambiguous description of the molecular structure.
| Representation Type | Value |
|---|---|
| SMILES | C1=CC(=C(C=C1C(F)(F)F)Cl)CN |
| InChI | InChI=1S/C8H7ClF3N/c9-7-3-6(8(10,11)12)2-1-5(7)4-13/h1-3H,4,13H2 |
The InChIKey for (2-Chloro-4-(trifluoromethyl)phenyl)methanamine is ODSDBUOMHSEMBS-UHFFFAOYSA-N [2] [3] [4]. This unique 27-character identifier serves as a fixed-length hash of the InChI string, providing a compact and searchable format for database operations and chemical information retrieval systems.
The InChIKey is divided into three segments separated by hyphens: the first 14-character block (ODSDBUOMHSEMBS) represents the molecular skeleton, the second 8-character block (UHFFFAOYA) encodes stereochemistry information, and the final character (N) indicates the InChI version. For this compound, the second block indicates no defined stereochemistry, which is consistent with the achiral nature of the molecule.
| Identifier Type | Value |
|---|---|
| InChIKey | ODSDBUOMHSEMBS-UHFFFAOYSA-N |
| CAS Registry Number | 581813-20-9 |
The cheminformatics profile of (2-Chloro-4-(trifluoromethyl)phenyl)methanamine reveals several important structural parameters that influence its chemical and biological properties. The compound exhibits a LogP value of approximately 3.52 [1], indicating significant lipophilicity due to the presence of halogen substituents and the aromatic system.
The topological polar surface area (TPSA) is calculated to be 26.02 Ų [1] [5], which is relatively low and suggests good membrane permeability potential. The compound contains 13 heavy atoms [5] (non-hydrogen atoms) and has a rotatable bond count of 2 [5] [6], indicating moderate molecular flexibility limited primarily to the methanamine side chain rotation.
For hydrogen bonding interactions, the molecule presents 1 hydrogen bond acceptor (the nitrogen atom) and 1 hydrogen bond donor (the primary amine group) [5]. The structure contains 1 aromatic ring and exhibits a carbon bond saturation (Fsp3) of 0.25 [5], reflecting the predominantly aromatic character with minimal aliphatic content.
| Parameter | Value | Significance |
|---|---|---|
| LogP | 3.52 | High lipophilicity |
| Polar Surface Area | 26.02 Ų | Good membrane permeability |
| Heavy Atom Count | 13 | Moderate molecular size |
| Rotatable Bonds | 2 | Limited conformational flexibility |
| H-bond Acceptors | 1 | Nitrogen atom |
| H-bond Donors | 1 | Primary amine group |
| Ring Count | 1 | Single aromatic ring |
| Fsp3 | 0.25 | Predominantly aromatic |
The compound exists as a liquid at room temperature (20°C) [7] and is typically available in 95-98% purity from commercial suppliers [8] [7]. It is assigned the MDL number MFCD06212820 [8] [7] for database tracking and carries the UN number UN2735 for transportation classification as a corrosive substance [7] [9].
Corrosive;Irritant